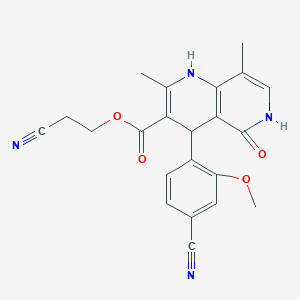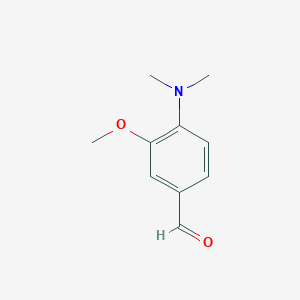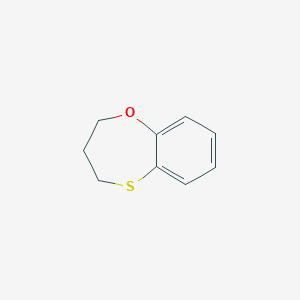
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde
Vue d'ensemble
Description
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde is a compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde typically involves several steps:
Starting Material: The synthesis often begins with indole or its derivatives.
Sulfonylation: The indole is sulfonylated using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently.
Analyse Des Réactions Chimiques
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include Lewis acids, bases, and various solvents like dichloromethane, ethanol, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)-1H-pyrrole: This compound has a similar sulfonyl group but a different heterocyclic ring, leading to different reactivity and applications.
1-(Phenylsulfonyl)-1H-indole:
The uniqueness of this compound lies in its combination of the phenylsulfonyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H11NO3S |
|---|---|
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-5-4-8-15-14(12)9-10-16(15)20(18,19)13-6-2-1-3-7-13/h1-11H |
Clé InChI |
RGHYYVXXCUUNLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B8452397.png)






![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B8452455.png)






